4-Chloro-2-(methoxymethyl)-6-methylpyrimidine
Overview
Description
4-Chloro-2-(methoxymethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This particular compound is characterized by the presence of a chlorine atom at the fourth position, a methoxymethyl group at the second position, and a methyl group at the sixth position on the pyrimidine ring.
Mechanism of Action
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This process involves the palladium-catalyzed coupling of a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine may participate, is a key step in many synthetic pathways . This reaction is used to create a variety of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of this compound, like many other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Types of Reactions:
Substitution Reactions: The chlorine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(methoxymethyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Chloro-2-(methoxymethyl)pyrimidine: Lacks the methyl group at the sixth position.
2-(Methoxymethyl)-6-methylpyrimidine: Lacks the chlorine atom at the fourth position.
4-Chloro-6-methylpyrimidine: Lacks the methoxymethyl group at the second position.
Uniqueness: 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, methoxymethyl group, and methyl group on the pyrimidine ring allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-2-(methoxymethyl)-6-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-3-6(8)10-7(9-5)4-11-2/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAIBXGPDUQUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)COC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252792 | |
Record name | 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-80-3 | |
Record name | 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3122-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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